3-Hydroxy-5-isopropoxy-N-methylbenzamide
Description
3-Hydroxy-5-isopropoxy-N-methylbenzamide is a benzamide derivative characterized by a hydroxyl (-OH) group at position 3, an isopropoxy (-OCH(CH₃)₂) group at position 5, and an N-methyl substitution on the benzamide moiety. Benzamide derivatives are often studied for their biological activities, such as enzyme inhibition or receptor modulation, and their utility in synthetic chemistry as directing groups in C–H functionalization reactions .
Properties
IUPAC Name |
3-hydroxy-N-methyl-5-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7(2)15-10-5-8(11(14)12-3)4-9(13)6-10/h4-7,13H,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAFEKXEHMVZSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)O)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-isopropoxy-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxybenzoic acid, isopropyl alcohol, and methylamine.
Esterification: The hydroxyl group of 3-hydroxybenzoic acid is esterified with isopropyl alcohol in the presence of an acid catalyst to form 3-hydroxy-5-isopropoxybenzoic acid.
Amidation: The esterified product is then reacted with methylamine under controlled conditions to form 3-Hydroxy-5-isopropoxy-N-methylbenzamide.
Industrial Production Methods: Industrial production of 3-Hydroxy-5-isopropoxy-N-methylbenzamide involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process includes:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing purification techniques such as recrystallization, distillation, and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-5-isopropoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as alkoxides or halides.
Major Products:
Oxidation: Formation of 3-isopropoxy-5-methylbenzoic acid.
Reduction: Formation of 3-hydroxy-5-isopropoxy-N-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-5-isopropoxy-N-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-isopropoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Reactivity and Physicochemical Properties
Hydroxy and Alkoxy Substituents
- 3-Hydroxy-5-isopropoxy-N-methylbenzamide vs. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): The latter compound features a 3-methyl group and a bulky N-(2-hydroxy-1,1-dimethylethyl) substituent. The isopropoxy group in 3-Hydroxy-5-isopropoxy-N-methylbenzamide may sterically hinder such reactivity compared to the smaller hydroxy and methyl groups in the compound .
- 2-Hydroxy-5-nitro-N-phenylbenzamide (): This derivative has a nitro (-NO₂) group at position 5 instead of isopropoxy. Nitro groups are strong electron-withdrawing substituents, which significantly alter electronic properties (e.g., reduced electron density at the benzene ring) compared to the electron-donating isopropoxy group. This difference could influence solubility, reactivity in electrophilic substitution, and biological activity .
Methoxy-Substituted Analogues
3-methoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide () :
This compound incorporates a benzoxazole ring and dual methoxy groups, increasing molecular weight (374.39 g/mol) and rigidity compared to the target compound. The benzoxazole moiety may enhance π-stacking interactions in biological systems, whereas the isopropoxy group in the target compound could improve lipophilicity .2-hydroxy-N-(3-methoxyphenyl)benzamide () :
With a methoxy group at position 3 and a hydroxy group at position 2, this compound has a smaller molecular weight (243.26 g/mol) and simpler substitution pattern. Methoxy groups generally enhance solubility in polar solvents compared to isopropoxy groups, which may reduce aqueous solubility but increase membrane permeability in drug design contexts .
Structural and Spectral Comparisons
Key Spectral Data (Table 1)
*Estimated based on molecular formula.
Biological Activity
3-Hydroxy-5-isopropoxy-N-methylbenzamide is an organic compound with the molecular formula and a molecular weight of 209.24 g/mol. The compound is notable for its unique structural features, including a hydroxyl group and an isopropoxy group, which contribute to its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Antimicrobial Properties
Research indicates that 3-Hydroxy-5-isopropoxy-N-methylbenzamide exhibits antimicrobial activity . It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. In a study, the compound showed a minimum inhibitory concentration (MIC) of less than 1 μg/mL against multidrug-resistant strains of Mycobacterium tuberculosis, indicating its potential as a lead compound in the development of new anti-tuberculosis drugs.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . It appears to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. The presence of the hydroxyl group is thought to enhance its interaction with biological targets, potentially leading to reduced inflammation.
The mechanism by which 3-Hydroxy-5-isopropoxy-N-methylbenzamide exerts its biological effects involves interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes related to inflammation and microbial survival.
- Receptor Binding : Its structural components allow it to bind to receptors involved in pain and inflammation pathways.
Ongoing studies are focused on elucidating these mechanisms further, which may provide insights into its therapeutic potential .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 3-Hydroxy-5-isopropoxy-N-methylbenzamide, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Hydroxy-N-methylbenzamide | Lacks isopropoxy group | Moderate antimicrobial activity |
| 5-Isopropoxy-N-methylbenzamide | Lacks hydroxyl group | Limited anti-inflammatory properties |
| 3-Hydroxy-5-methoxy-N-methylbenzamide | Methoxy group instead of isopropoxy | Similar antimicrobial activity |
The presence of both hydroxyl and isopropoxy groups in 3-Hydroxy-5-isopropoxy-N-methylbenzamide contributes to its distinct chemical and biological properties, making it a valuable candidate for further research.
Study on Antimicrobial Activity
In a recent study, derivatives of benzamides were screened against M. tuberculosis. Among these, 3-Hydroxy-5-isopropoxy-N-methylbenzamide exhibited significant inhibition against both drug-sensitive and multidrug-resistant strains. The study highlighted its MIC values as a promising indicator for future drug development .
Anti-inflammatory Research
Another study focused on the compound's anti-inflammatory effects demonstrated that it could significantly reduce pro-inflammatory cytokine levels in vitro. This suggests potential applications in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
